Methyl 2-amino-4-chloropent-4-enoate

Catalog No.
S13589964
CAS No.
M.F
C6H10ClNO2
M. Wt
163.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4-chloropent-4-enoate

Product Name

Methyl 2-amino-4-chloropent-4-enoate

IUPAC Name

methyl 2-amino-4-chloropent-4-enoate

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

InChI

InChI=1S/C6H10ClNO2/c1-4(7)3-5(8)6(9)10-2/h5H,1,3,8H2,2H3

InChI Key

VCVAKYAAHLHCKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=C)Cl)N

Methyl 2-amino-4-chloropent-4-enoate is an organic compound characterized by the presence of an amino group and a chlorine atom on a pentenoate backbone. Its molecular formula is C6H10ClN O2, and it has a molecular weight of approximately 161.6 g/mol. The compound is notable for its potential applications in synthetic organic chemistry and biological research due to its unique structural features, which allow it to participate in various

Methyl 2-amino-4-chloropent-4-enoate is versatile in terms of chemical reactivity. It can undergo several types of reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

The biological activity of methyl 2-amino-4-chloropent-4-enoate is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects, including potential therapeutic applications in drug development.

Laboratory Synthesis

The synthesis of methyl 2-amino-4-chloropent-4-enoate generally involves:

  • Esterification: Reacting 4-chloropent-4-enoic acid with methanol in the presence of a catalyst under reflux conditions.
  • Amination: Treating the resulting ester with ammonia or an amine to introduce the amino group.

Industrial Production

For industrial applications, continuous flow reactors are often utilized to enhance mixing and reaction rates. This method allows for high-purity starting materials and optimized conditions, resulting in high yields and purity of the final product.

Methyl 2-amino-4-chloropent-4-enoate has several applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific biological pathways.
  • Research: It is used in biochemical studies to explore enzyme interactions and mechanisms .

Interaction studies indicate that methyl 2-amino-4-chloropent-4-enoate can bind to various enzymes and receptors, potentially inhibiting or enhancing their activity. This property is crucial for understanding its role in biochemical pathways and its potential as a lead compound for drug development.

Several compounds share structural similarities with methyl 2-amino-4-chloropent-4-enoate:

Compound NameStructural FeaturesUnique Characteristics
L-2-amino-4-chloropent-4-enoic acidContains an additional carboxyl groupFunctions as an α-amino acid with distinct reactivity
Methyl 2-amino-4-methylpent-4-enoateMethylated derivative on the pentenoate backboneExhibits different reactivity due to additional methyl group
Ethyl 2-amino-4-chloropent-4-enoateSimilar structure but with an ethyl groupVariation in solubility and reactivity compared to methyl derivative

Uniqueness

Methyl 2-amino-4-chloropent-4-enoate stands out due to its combination of both an amino group and a chlorine atom, providing distinct reactivity patterns and potential biological activities that are not found in similar compounds. Its ability to undergo various transformations enhances its utility in synthetic chemistry, making it a valuable intermediate for further research and application.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.0400063 g/mol

Monoisotopic Mass

163.0400063 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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